4-Methylmorpholine-3-carboxylic acid

説明

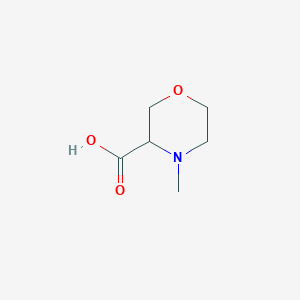

4-Methylmorpholine-3-carboxylic acid, identified by the CAS Number 1240518-88-0, is a specific derivative of morpholine (B109124) featuring a methyl group attached to the nitrogen atom (position 4) and a carboxylic acid group at position 3 of the heterocyclic ring. synblock.comuni.lu Its molecular structure, represented by the formula C₆H₁₁NO₃, provides a unique combination of functional groups that make it a valuable building block in synthetic chemistry. synblock.com The presence of the morpholine core, a tertiary amine, and a carboxylic acid function within a single, relatively rigid framework underpins its utility in the design of more complex molecules.

Structure

3D Structure

特性

IUPAC Name |

4-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610208 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240518-88-0 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Methylmorpholine 3 Carboxylic Acid

Strategies for the Construction of the Morpholine (B109124) Ring System

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.netnih.gov Its construction can be achieved through various synthetic methodologies. A common and traditional approach involves the annulation of 1,2-amino alcohols. This multi-step process typically begins with the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is subsequently reduced using hydride reagents like boron or aluminum hydrides to yield the final morpholine ring. chemrxiv.org

More contemporary and efficient methods have been developed to streamline this process. One such strategy involves a cascade reaction starting from a 2-tosyl-1,2-oxazetidine. acs.org This strained four-membered ring is susceptible to nucleophilic attack on the oxygen atom, leading to a ring-opening event. acs.org When reacted with nucleophiles like α-formyl carboxylates in the presence of a base, the oxazetidine ring opens and undergoes a spontaneous ring closure, forming highly substituted morpholine hemiaminals in a single, concise step. acs.org Another innovative, redox-neutral method uses ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols, which can then cyclize to form the morpholine structure, avoiding the use of harsh hydride reducing agents. chemrxiv.org The synthesis of specialized morpholine structures, such as morpholino nucleosides (MOs), often involves the oxidative ring opening of a sugar ring followed by a reductive amination to form the morpholine core. researchgate.net

Stereoselective Synthesis Approaches to Enantiopure 4-Methylmorpholine-3-carboxylic Acid

Achieving enantiopurity in the synthesis of this compound is critical, as biological activity is often specific to a single stereoisomer. The key challenge lies in controlling the stereocenter at the C-3 position. Several advanced methods, including chiral auxiliary-based synthesis, asymmetric catalysis, and enzymatic biocatalysis, have been employed to address this challenge.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and recycled. Evans oxazolidinones are a prominent class of auxiliaries used in stereoselective alkylations and aldol (B89426) reactions, where steric hindrance from substituents on the auxiliary directs the approach of incoming reagents. wikipedia.org

A practical application of this principle is seen in the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. nih.gov This method starts with an immobilized, naturally chiral amino acid, such as Fmoc-Ser(tBu)-OH. nih.gov Here, the amino acid itself serves as the chiral source. After N-alkylation and N-acylation/sulfonylation on the solid support, the morpholine ring is formed. Subsequent cleavage from the resin using trifluoroacetic acid with a reducing agent like triethylsilane yields the morpholine-3-carboxylic acid derivative with a specific configuration at the newly formed stereocenter. nih.gov The use of pseudoephedrine and pseudoephenamine as chiral auxiliaries is also a well-established strategy for the asymmetric synthesis of enantiomerically enriched carboxylic acids, which could be applied to precursors of the target molecule. wikipedia.orgharvard.edu

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov A powerful one-pot, tandem catalytic approach has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.orgacs.org This method combines two distinct catalytic reactions:

Titanium-catalyzed Hydroamination : An ether-containing aminoalkyne substrate is first treated with a bis(amidate)bis(amido)Ti catalyst. This step facilitates an intramolecular hydroamination to form a cyclic imine. acs.orgacs.org

Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) : The resulting cyclic imine is then reduced in the same pot using a Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN. acs.orgorganic-chemistry.org

This sequential process yields chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95%. acs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgubc.ca This catalytic system is tolerant of a wide range of functional groups, making it a versatile tool for synthesizing diverse chiral morpholines. acs.orgorganic-chemistry.org

| Reaction Stage | Catalyst | Function | Typical Substrate |

|---|---|---|---|

| Hydroamination | Bis(amidate)bis(amido)Ti Complex | Formation of cyclic imine | Ether-containing aminoalkyne |

| Asymmetric Transfer Hydrogenation (ATH) | RuCl(S,S)-Ts-DPEN | Enantioselective reduction of imine | Cyclic imine intermediate |

Enzymatic Biocatalysis for Chiral Induction

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. One-pot, multi-enzymatic systems are particularly effective for creating multiple stereogenic centers with precise control. nih.gov For the synthesis of chiral morpholine derivatives, a sequential enzymatic process could be envisioned. Drawing parallels from the synthesis of other chiral molecules, a two-step, one-pot enzymatic procedure could involve: nih.gov

Ene-Reductase (ER) : An ene-reductase could first reduce a carbon-carbon double bond in an unsaturated precursor, establishing the first stereocenter at the C-3 position.

Alcohol Dehydrogenase (ADH) : Subsequently, an alcohol dehydrogenase could reduce a ketone functionality to create the chiral alcohol moiety, if present in the target structure.

This approach, using a suitable pair of enzymes and a cofactor regeneration system, allows for the synthesis of specific stereoisomers in high yield and with excellent enantiomeric and diastereomeric excess. nih.gov

Precursor-Based Synthesis: N-Methylation of Morpholine-3-carboxylic Acid

The final step in the synthesis of this compound involves the N-methylation of its direct precursor, morpholine-3-carboxylic acid. chemimpex.com This transformation can be accomplished through several N-alkylation methods, with reductive amination being a particularly common and effective protocol. researchgate.net

Reductive Amination Protocols for N-Methylation

Reductive amination is a robust method for forming C-N bonds and is widely used for the alkylation of amines. researchgate.net In the context of synthesizing this compound, this involves reacting morpholine-3-carboxylic acid with a source of the methyl group, typically formaldehyde (B43269), in the presence of a reducing agent. A specific documented procedure uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

In this one-step protocol, an aqueous solution of morpholine-3-carboxylic acid is treated with aqueous formaldehyde. The mixture is then subjected to hydrogenation in the presence of 10% Pd/C. After the reaction is complete, the catalyst is simply filtered off, and the filtrate is concentrated to yield the desired N-methylated product.

| Component | Role | Quantity (Example Scale) | Details |

|---|---|---|---|

| Morpholine-3-carboxylic acid | Reactant (Precursor) | 140 mg (0.86 mmol) | Starting material |

| Formaldehyde (aqueous) | Reactant (Methyl source) | 0.1 g (1 mmol, 37%) | Provides the methyl group |

| Palladium on Carbon (10%) | Catalyst | 150 mg | Catalyzes the hydrogenation |

| Hydrogen | Reducing Agent | Atmospheric pressure | Used in conjunction with Pd/C |

| Temperature | Condition | Room Temperature | Mild reaction condition |

| Time | Condition | 24 hours | Reaction duration |

| This compound | Product | 120 mg | Crude product obtained after workup |

Utilization of Formaldehyde and Reducing Agents

The N-methylation of morpholine-3-carboxylic acid to yield this compound can be effectively achieved through reductive amination, a classic and reliable method. This pathway typically involves the use of formaldehyde as the source of the methyl group, in conjunction with a reducing agent.

A documented procedure for this transformation involves reacting morpholine-3-carboxylic acid with aqueous formaldehyde. The reaction proceeds in the presence of a catalyst, 10% palladium on carbon (50% water), under a hydrogen atmosphere. The mixture is stirred at room temperature for 24 hours. Following the reaction, the palladium catalyst is removed by filtration, and the filtrate is concentrated under vacuum to yield the desired product, this compound. This method demonstrates a direct and efficient conversion, providing the crude product which can often be used in subsequent steps without extensive purification.

While formic acid is a common reducing agent in similar Eschweiler-Clarke reactions for methylating amines, the use of catalytic hydrogenation offers an alternative. The Eschweiler-Clarke reaction on morpholine itself, using formaldehyde and formic acid, is a well-established method for producing N-methylmorpholine. chemicalbook.com However, other methods for methylating the simpler morpholine scaffold involve various reducing agents. For instance, N-methylpiperidine zinc borohydride (B1222165) has been used to reduce the intermediate formed from morpholine and formaldehyde, though with moderate yields. google.com Another approach utilizes sodium borohydride in 2,2,2-trifluoroethanol. google.com These alternative reducing systems, while not explicitly documented for morpholine-3-carboxylic acid, represent potential avenues for optimization in the synthesis of its 4-methyl derivative.

Table 1: Reaction Parameters for Reductive Amination of Morpholine-3-carboxylic Acid

| Parameter | Details |

|---|---|

| Starting Material | morpholine-3-carboxylic acid |

| Methylating Agent | Aqueous formaldehyde (37%) |

| Reducing Agent/Catalyst | 10% Palladium on carbon |

| Atmosphere | Hydrogen |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

Alternative Methylation Reagents and Optimized Reaction Conditions

Beyond the formaldehyde-based routes, other methylation agents offer different reactivity profiles and may be suitable under specific conditions. Dimethyl carbonate, for example, serves as an effective methylating agent for morpholine, yielding N-methylmorpholine. asianpubs.org This reaction is typically performed in an autoclave at elevated temperatures (≥ 140 °C) to achieve high yield and selectivity. asianpubs.org The mechanism involves the nucleophilic attack of the morpholine nitrogen on the methoxy (B1213986) carbon of dimethyl carbonate. asianpubs.org While this has been applied to morpholine, its application to morpholine-3-carboxylic acid would require careful optimization to avoid side reactions with the carboxylic acid group.

Methanol (B129727), in the presence of a suitable catalyst like CuO–NiO/γ–Al2O3, is another common industrial methylating agent for amines. researchgate.netresearchgate.net The N-methylation of morpholine with methanol can achieve high conversion (95.3%) and selectivity (93.8%) under optimized conditions, which include a reaction temperature of 220 °C and a pressure of 0.9 MPa in a fixed-bed reactor. researchgate.net However, such harsh conditions might not be compatible with the carboxylic acid moiety in this compound.

General principles of N-alkylation highlight the importance of selecting the least reactive leaving group necessary and avoiding excess reagent. acsgcipr.org Optimization of reaction conditions often involves a systematic study of parameters such as temperature, solvent, and the stoichiometry of reactants. researchgate.net For instance, in the N-alkylation of benzimidazoles, adjusting the equivalents of the alkylating agent and the reaction temperature was crucial for maximizing yield and minimizing by-product formation. researchgate.net

Table 2: Comparison of Alternative Methylating Agents for Morpholine Scaffolds

| Methylating Agent | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Dimethyl Carbonate | ≥ 140 °C, Autoclave | Effective, but requires high temperature/pressure. | asianpubs.org |

| Methanol | 220 °C, 0.9 MPa, CuO–NiO/γ–Al2O3 catalyst | High conversion for simple amines, harsh conditions. | researchgate.net |

| Methyl Iodide | Base, various solvents | Highly reactive, but can be toxic. | reddit.com |

| Formaldehyde/Formic Acid | Heating reflux | Classic Eschweiler-Clarke, good yield for morpholine. | chemicalbook.com |

Polymer-Supported Synthesis Techniques for Morpholine-3-carboxylic Acid Derivatives

Solid-phase synthesis offers a powerful strategy for the preparation of libraries of morpholine derivatives, facilitating purification and automation. A stereoselective, polymer-supported synthesis for morpholine-3-carboxylic acid derivatives has been developed, starting from immobilized amino acids. nih.govacs.orgresearchgate.net

The general approach begins with an amino acid, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, immobilized on a solid support like Wang resin. acs.orgthieme-connect.com Following the removal of the Fmoc protecting group, the resin-bound amine is typically sulfonylated, for example with 4-nitrobenzenesulfonyl chloride (NsCl). acs.org The subsequent steps involve N-alkylation and cyclization. The final morpholine-3-carboxylic acid derivatives are obtained by cleaving the product from the resin support, often using a trifluoroacetic acid (TFA) mediated cleavage cocktail. nih.govresearchgate.net

Table 3: Key Stages in Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives

| Stage | Description | Key Reagents | Reference |

|---|---|---|---|

| Immobilization | Starting amino acid (e.g., Serine) is attached to a solid support. | Wang resin, Fmoc-Ser(tBu)-OH | acs.org |

| Deprotection & Activation | The Fmoc protecting group is removed and the amine is activated. | Piperidine, NsCl | acs.org |

| Intermediate Formation | Solid-phase synthesis of N-alkyl-N-sulfonyl intermediates. | Alkylating agents | nih.gov |

| Cleavage & Cyclization | Product is cleaved from the resin, with concomitant cyclization/reduction. | TFA, Triethylsilane (TES) | nih.govacs.orgresearchgate.net |

Solvent Effects and Reaction Parameter Optimization in Synthesis

The choice of solvent can significantly impact the yield and selectivity of chemical reactions, including the synthesis of heterocyclic compounds like this compound. In N-alkylation reactions, polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. acsgcipr.orgresearchgate.net However, greener solvent alternatives like higher boiling alcohols (e.g., butanol) or using lower boiling point solvents like MeCN under pressure are increasingly preferred to avoid problematic solvents like DMF. acsgcipr.org

In a study on the three-component synthesis of quinoline-4-carboxylic acids, a screening of solvents including ethanol, toluene, dichloroethane (DCE), DMF, and DMSO was conducted. nih.gov Acetonitrile (MeCN) and tetrahydrofuran (B95107) (THF) were found to be the most effective, with MeCN being selected for its ease of post-reaction workup. nih.gov This highlights the importance of considering both reaction performance and practical processing factors when selecting a solvent.

Optimization of reaction parameters extends beyond solvent choice. Temperature, reaction time, and the stoichiometry of reagents are critical variables that must be fine-tuned to maximize product yield and purity. For N-alkylation reactions, it has been shown that a gradual addition of the alkylating agent can lead to higher yields compared to adding the full amount at the start of the reaction. researchgate.net Temperature control is also vital; for instance, in the methylation of morpholine with dimethyl carbonate, temperatures above 140 °C were found to be beneficial for the desired methylation reaction, while lower temperatures favored N-carboxymethylation. asianpubs.org A systematic approach to optimizing these parameters is crucial for developing a robust and efficient synthesis for this compound.

Table 4: Common Solvents and Their Role in Heterocyclic Synthesis

| Solvent | Type | Typical Use Case/Consideration | Reference |

|---|---|---|---|

| Acetonitrile (MeCN) | Polar Aprotic | Good performance in N-alkylation; easy workup. | researchgate.netnih.gov |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Common for N-alkylation, but has environmental/safety concerns. | acsgcipr.org |

| Ethanol | Polar Protic | Often used but can lead to lower yields in some reactions. | nih.gov |

| Toluene | Nonpolar | Used in some syntheses, less effective for certain polar reactions. | nih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | Can provide good yields, comparable to MeCN in some cases. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 4 Methylmorpholine 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters and amides, which are fundamental transformations in organic synthesis and medicinal chemistry. colostate.edu These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity. bath.ac.ukthermofisher.com

The conversion of the carboxylic acid group of 4-Methylmorpholine-3-carboxylic acid to an ester can be accomplished through various standard methods, such as the Fischer esterification or by using coupling agents. masterorganicchemistry.com Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. However, for a molecule containing a basic tertiary amine, methods that operate under neutral or mildly basic conditions are often preferred to avoid side reactions.

A highly effective method for esterification under mild conditions is the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This approach suppresses the formation of N-acylurea byproducts and provides good yields even with sterically hindered alcohols. organic-chemistry.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Another relevant method involves the use of triazine-based coupling reagents. For instance, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM), is an efficient reagent for esterification. researchgate.net The reaction of a carboxylic acid with an alcohol in the presence of DMTMM and a base like N-methylmorpholine affords the corresponding esters in good yields. researchgate.net This highlights a synthetic utility pathway where derivatives of the parent N-methylmorpholine structure can be used to functionalize the carboxylic acid group of a related molecule.

The synthetic utility of converting this compound to its esters is significant. Esterification can be used to protect the carboxylic acid group during subsequent reactions involving other parts of the molecule. Furthermore, modifying the ester group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which is a key strategy in drug discovery. acs.orgnih.gov

Table 1: Common Reagents for Esterification of Carboxylic Acids

| Reagent/Method | Catalyst/Additive | Conditions | Utility |

|---|---|---|---|

| Alcohol/H⁺ | Strong Acid (e.g., H₂SO₄) | Heat | Simple, but harsh conditions may not be suitable. masterorganicchemistry.com |

| Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylaminopyridine) (DMAP) | Room Temperature, Aprotic Solvent | Mild conditions, high yields, suitable for sterically hindered alcohols. organic-chemistry.org |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | N-Methylmorpholine (NMM) | THF or Alcohol as Solvent | Efficient, can be used with stoichiometric amounts of alcohol. researchgate.net |

The formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine is one of the most important reactions in medicinal chemistry. bath.ac.ukunimi.it This transformation requires the activation of the carboxylic acid, similar to esterification. Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can lead to decomposition. libretexts.org

Modern amide bond formation relies on a vast array of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. uni-kiel.deiajpr.com These reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HBTU, HATU, PyBOP). researchgate.net In these reactions, a non-nucleophilic base is often required to neutralize the acid formed and to facilitate the reaction. N-methylmorpholine (NMM) is a widely used base for this purpose due to its appropriate basicity (pKa of conjugate acid ≈ 7.4) and steric hindrance, which minimizes side reactions. cdnsciencepub.comacs.orgmdpi.com

When using this compound as a substrate, its carboxylic acid group can be activated by a coupling reagent and then reacted with an amine or an amino acid ester. The molecule's own tertiary amine group can act as an internal base, though an external base like NMM or diisopropylethylamine (DIPEA) is typically added to ensure the reaction proceeds efficiently. uni-kiel.de

The application of these methods allows for the incorporation of the this compound scaffold into peptides. uni-kiel.deresearchgate.net This is of significant interest in the development of peptidomimetics and other bioactive molecules, where the morpholine (B109124) ring can impart desirable properties such as increased solubility, metabolic stability, and specific conformational constraints. acs.orgnih.gov

Table 2: Selected Peptide Coupling Reagents and Additives

| Reagent | Full Name | Common Base | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | - | Inexpensive, but byproduct (DCU) can be difficult to remove. researchgate.netyoutube.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | NMM, DIPEA | Water-soluble byproduct, often used with HOBt to suppress racemization. researchgate.net |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | NMM, DIPEA | Efficient, fast reactions, commonly used in solid-phase peptide synthesis. acs.orgnih.gov |

Ring System Functionalization and Regioselective Substituent Introduction

Direct functionalization of the morpholine ring in this compound is challenging due to the electron-withdrawing nature of the oxygen atom and the presence of more reactive functional groups. However, strategies exist for the functionalization of the morpholine scaffold, often involving the positions alpha to the oxygen or nitrogen atoms. nih.govresearchgate.net

For instance, studies on related morpholin-2-ones have shown that the C3 position (alpha to both the nitrogen and the carbonyl group) can be functionalized. mdpi.com While this compound lacks the carbonyl in the ring, similar principles of activating adjacent C-H bonds could potentially be applied.

Regioselective introduction of substituents would likely require advanced synthetic strategies, possibly involving:

Directed Metalation: Using the carboxylic acid or a derivative as a directing group to guide lithiation or other metalation to an adjacent position on the ring, followed by quenching with an electrophile.

Radical Reactions: Selective hydrogen atom abstraction followed by radical trapping.

Synthesis from Pre-functionalized Precursors: Building the this compound structure from a starting material that already contains the desired substituent on the ring.

The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry, and the development of methods to functionalize its ring system is an active area of research. nih.gov Such modifications on the this compound framework would allow for fine-tuning of its steric and electronic properties, creating a library of analogs for biological screening. researchgate.net

Role as a Building Block in Complex Molecule Synthesis

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, which combines a morpholine ring with a carboxylic acid functional group, offers multiple reactive sites for derivatization. The presence of the N-methyl group distinguishes it from its parent compound, morpholine-3-carboxylic acid, influencing its solubility and reactivity. While specific research on this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of morpholines and carboxylic acids, as well as from studies on closely related analogues.

The reactivity of this compound is centered around two primary functional groups: the tertiary amine of the morpholine ring and the carboxylic acid group. The tertiary amine can act as a base or nucleophile, while the carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction. The strategic manipulation of these functional groups allows for the incorporation of the this compound scaffold into more complex molecular architectures.

Integration into Advanced Heterocyclic Systems

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of advanced heterocyclic systems. The carboxylic acid can be activated and coupled with other molecules to form larger, more complex structures. For instance, the carboxylic acid can be converted into an acid chloride or activated ester, which can then react with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the morpholine ring itself can be a key component of more complex fused heterocyclic systems. The strategic derivatization of the carboxylic acid group can facilitate intramolecular cyclization reactions, leading to the formation of novel bicyclic or polycyclic scaffolds. The synthesis of quinoline-4-carboxylic acid derivatives through reactions like the Doebner and Pfitzinger reactions highlights the importance of carboxylic acid-containing heterocycles in building complex bioactive molecules. nih.govacs.org

Applications in Pharmaceutical Intermediate Synthesis

The morpholine moiety is a well-recognized pharmacophore found in numerous approved drugs, valued for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The parent compound, morpholine-3-carboxylic acid, is utilized in pharmaceutical development as a key intermediate. chemimpex.com By extension, this compound is a promising building block for the synthesis of pharmaceutical intermediates.

The introduction of a methyl group on the nitrogen atom can fine-tune the lipophilicity and basicity of the morpholine ring, which can be advantageous in drug design. A comparative analysis of related compounds highlights these subtle but important differences.

Table 1: Comparison of 4-Substituted Morpholine-3-carboxylic Acid Analogues

| Compound | Substituent at Position 4 | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-Cyclopentylmorpholine-3-carboxylic acid | Cyclopentyl | 199.25 | High steric bulk; potential for hydrophobic interactions. |

| This compound HCl | Methyl | 181.63 (HCl salt) | Lower steric hindrance; higher aqueous solubility. |

| 4-Ethylmorpholine-3-carboxylic acid | Ethyl | 159.19 | Intermediate lipophilicity; used in peptide mimetics. |

This table is generated based on data from a comparative study of morpholine derivatives.

The lower steric hindrance and higher aqueous solubility of this compound hydrochloride suggest its potential utility in the synthesis of peptide mimetics and other drug candidates where these properties are desirable. The carboxylic acid functionality allows for its conjugation to peptides or other bioactive molecules through amide bond formation, a common strategy in medicinal chemistry. A Chinese patent application lists this compound among other 5-membered heterocyclic derivatives, suggesting its consideration in the development of new chemical entities. google.com

Utilization in Agrochemical Research

Carboxylic acids and their derivatives are integral to the development of modern agrochemicals, including herbicides, pesticides, and plant growth regulators. chemimpex.com The morpholine ring is also found in some agrochemical compounds. While there is no direct evidence in the reviewed literature of this compound being used in agrochemical research, its structural features suggest potential applications.

The parent compound, morpholine-3-carboxylic acid, is noted for its use in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. chemimpex.com The derivatization of the carboxylic acid group of this compound could lead to the synthesis of novel active ingredients for crop protection. The N-methyl group may also influence the compound's uptake and translocation within plants, as well as its environmental persistence.

Contributions to Polymer Chemistry and Material Science

In the realm of polymer chemistry, morpholine derivatives can be incorporated into polymer backbones or used as monomers to create new materials with specific properties. Morpholine-3-carboxylic acid is recognized as a building block in the synthesis of polymers, where it can impart improved flexibility and durability. chemimpex.com

The polymer-supported synthesis of morpholine-3-carboxylic acid derivatives provides a direct link between this class of compounds and polymer chemistry. nih.govresearchgate.net In this methodology, the morpholine derivative is attached to a solid support, allowing for sequential chemical modifications before being cleaved to release the final product. nih.govresearchgate.net This technique is not only useful for creating libraries of small molecules but can also be adapted for the synthesis of functionalized polymers. By incorporating this compound into a polymer chain, it is possible to introduce a recurring heterocyclic unit that can influence the material's thermal stability, solubility, and mechanical properties.

Theoretical Investigations and Mechanistic Insights into 4 Methylmorpholine 3 Carboxylic Acid Chemistry

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the three-dimensional structure and energetic landscape of 4-Methylmorpholine-3-carboxylic acid. The morpholine (B109124) ring, akin to cyclohexane, predominantly adopts a stable chair conformation to minimize torsional and steric strain. In this arrangement, substituents on the ring can occupy either axial or equatorial positions. For N-alkylated morpholine carboxylic acids, the lowest energy state is typically achieved when the bulky substituents, such as the methyl and carboxylic acid groups, are in equatorial positions, which minimizes unfavorable steric interactions.

Computational studies on related N-alkylmorpholines have been performed using high-level composite methods like G3(MP2)//B3LYP to determine their gas-phase standard enthalpies of formation. researchgate.net These calculations are crucial for understanding the thermodynamic stability of the molecule. researchgate.net Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting the molecule's reactivity. For morpholine derivatives, the HOMO is often localized on the nitrogen atom.

Interactive Table:

Elucidation of Reaction Mechanisms for Synthetic Transformations

The reactivity of this compound is dictated by its functional groups. Theoretical studies can elucidate the mechanisms of its key transformations.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). Computational modeling can map the reaction pathway, which proceeds via a nucleophilic acyl substitution mechanism. This involves the initial attack of the carboxylic oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate, followed by the displacement of sulfur dioxide and a chloride ion to yield the acyl chloride.

Oxidation and Decarboxylation: The carboxylic acid group can undergo oxidation. For instance, strong oxidizing agents can lead to the formation of α-keto acids or, under harsher conditions, decarboxylation products. Computational methods can help determine the activation barriers for these competing pathways.

Amide Bond Formation: As a carboxylic acid, the compound is a key precursor for peptide synthesis. It can be coupled with α-amino acids to form dipeptides. Mechanistic studies focus on the activation of the carboxylic acid and the subsequent nucleophilic attack by the amino group of the incoming amino acid.

Interactive Table:

Structure-Reactivity Relationships within N-Methylated Morpholine Carboxylic Acid Systems

Comparing this compound to analogues with different N-substituents (e.g., ethyl, cyclopentyl) reveals clear trends that can be rationalized through computational analysis. The methyl group provides a balance of low steric hindrance and electron-donating character. Increasing the size of the alkyl group, for example to a cyclopentyl group, increases steric bulk and lipophilicity. This can affect the molecule's solubility and how it interacts with other molecules, such as enzyme active sites. Computational studies can quantify these steric and electronic effects, correlating them with observed reactivity and physical properties like aqueous solubility.

Interactive Table:

Computational Catalysis Studies Involving Morpholine Derivatives

While specific catalytic applications of this compound are not widely documented, the broader class of morpholine derivatives is of great interest in catalysis research, where computational modeling plays a vital role. Computational studies are instrumental in designing morpholine-based organocatalysts and understanding their reaction mechanisms.

For example, morpholine derivatives have been investigated for their potential in photoredox catalysis, where they can facilitate radical reactions for efficient carbon-carbon bond formation. In the field of materials science, computational analysis of morpholine-containing compounds helps in understanding their role as corrosion inhibitors, modeling the interaction between the inhibitor and a metal surface. acs.org These models calculate charge distributions to predict how the molecule will adsorb onto the surface to form a protective layer. acs.org The development of such computational models allows for the virtual screening of large libraries of morpholine derivatives, accelerating the discovery of new and more effective catalysts.

Interactive Table:

Solvent-Mediated Effects on Reaction Pathways: A Computational Perspective

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting rates, yields, and selectivity. Computational chemistry provides methods to model these solvent effects and gain a deeper understanding of reaction mechanisms in solution.

For reactions involving charged or polar intermediates and transition states, polar solvents can provide significant stabilization, thereby lowering activation energy barriers. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called a continuum model, is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in protic solvents like water or ethanol. google.com

In the context of this compound chemistry, computational studies incorporating solvent effects would be crucial for accurately modeling its synthesis and reactivity, such as the stabilization of intermediates in peptide coupling reactions or understanding its solubility characteristics.

Interactive Table:

Analytical and Spectroscopic Characterization Techniques in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopy is fundamental to the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular framework of 4-Methylmorpholine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin splitting patterns. Key expected signals include a singlet for the N-methyl (N-CH₃) protons, and a series of multiplets for the diastereotopic protons on the morpholine (B109124) ring. The proton at the C3 position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The acidic proton of the carboxyl group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. Expected signals include those for the N-methyl carbon, the carbons of the morpholine ring, and the deshielded carbonyl carbon of the carboxylic acid group, which typically resonates in the 160-180 ppm range. libretexts.org

Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and formula. uni.lu For this compound (molar mass 145.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition C₆H₁₁NO₃. synblock.com Electron ionization (EI) might lead to fragmentation, with a common fragment being the acylium ion resulting from the loss of the hydroxyl group. Predicted collision cross section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aid in structural confirmation. uni.lu

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound would be characterized by several key absorptions:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3000–2500 cm⁻¹. orgchemboulder.com

A strong C=O (carbonyl) stretching absorption for the carboxylic acid, usually found between 1780 and 1710 cm⁻¹. libretexts.orgucla.edu

C-H stretching absorptions from the alkyl groups around 2950–2850 cm⁻¹. ucla.edu

C-O and C-N stretching vibrations from the morpholine ring structure.

Table 1: Summary of Key Spectroscopic Data for this compound

| Technique | Observation | Expected Region/Value | Inferred Structural Feature |

| ¹H NMR | Chemical Shift (δ) | ~2.9 ppm (singlet) | N-CH₃ |

| Chemical Shift (δ) | ~3.2-4.2 ppm (multiplets) | Morpholine ring protons | |

| Chemical Shift (δ) | Variable, broad | Carboxylic acid O-H | |

| ¹³C NMR | Chemical Shift (δ) | ~160-180 ppm | Carboxylic acid C=O |

| Mass Spec. | [M+H]⁺ | m/z 146.08118 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | m/z 168.06312 | Sodiated Molecular Ion uni.lu | |

| IR Spec. | Wavenumber (cm⁻¹) | 3000-2500 (broad) | Carboxylic acid O-H stretch orgchemboulder.com |

| Wavenumber (cm⁻¹) | 1780-1710 (strong) | Carboxylic acid C=O stretch libretexts.org |

Chromatographic Separation and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis and purification of polar, non-volatile compounds like carboxylic acids. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. A polar-modified C18 column could be used to achieve good retention and peak shape, especially with highly aqueous mobile phases that prevent phase collapse. lcms.cz The mobile phase would typically consist of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govlcms.cz Detection is commonly performed using a UV detector. nih.gov Derivatization can also be employed to enhance detection sensitivity for mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Standard GC-MS is generally not suitable for direct analysis of free carboxylic acids due to their low volatility and polar nature. However, after conversion to a more volatile derivative, such as a methyl or silyl (B83357) ester, GC-MS becomes a powerful tool for purity assessment. asianpubs.org The derivatization step makes the analyte suitable for vaporization and passage through the GC column. nih.gov The subsequent mass spectrometric detection allows for definitive identification of the compound and any impurities based on their mass spectra and retention times. asianpubs.org

Table 2: Typical Chromatographic Methods for Analysis

| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |

| HPLC | Reversed-Phase (e.g., Polaris C18-A) lcms.cz | Water/Methanol with 0.1% H₃PO₄ lcms.cz | UV (e.g., 210 nm) | Purity assessment, Quantification |

| GC-MS | Capillary (e.g., TM-1701) nih.gov | Helium | Mass Spectrometry (after derivatization) | Identification of volatile impurities, Purity assessment |

Chiral Analysis for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-. Distinguishing and quantifying these enantiomers is critical.

Chiral HPLC: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mst.edu Teicoplanin-based CSPs, for example, have proven effective for separating the enantiomers of various unnatural amino acids in reversed-phase mode. mst.edu This allows for the determination of the enantiomeric excess (% ee) of a sample.

NMR with Chiral Derivatizing or Solvating Agents: An indirect NMR method involves reacting the carboxylic acid with a chiral derivatizing agent (CDA), such as a chiral alcohol, to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for quantification. nih.gov Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample, which forms transient diastereomeric complexes with each enantiomer, again leading to separable peaks in the NMR spectrum. nih.gov

Determining the absolute configuration (i.e., assigning the R or S label) often requires comparison to an authentic standard of known configuration. stackexchange.com If a standard is unavailable, advanced techniques like comparison of experimental and calculated vibrational circular dichroism (VCD) spectra or X-ray crystallography are required. stackexchange.com

X-ray Crystallography for Solid-State Structural Analysis

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. mdpi.com This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule. researchgate.net

Key information obtained from X-ray crystallography includes:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the morpholine ring in the solid state.

The absolute configuration of the chiral center, which can often be determined using anomalous dispersion methods without the need for a reference standard. libretexts.orglibretexts.org

This method is considered the gold standard for absolute configuration and structural determination, providing an ultimate proof of structure for a crystalline solid. mdpi.com

Advanced Applications and Research Horizons of 4 Methylmorpholine 3 Carboxylic Acid and Its Analogs

Design and Synthesis of Novel Bioactive Compounds Incorporating the 4-Methylmorpholine-3-carboxylic Acid Moiety

The morpholine (B109124) ring is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical, metabolic, and biological properties. nih.govnih.govresearchgate.net The this compound moiety, in particular, offers a versatile and readily accessible building block for creating diverse libraries of potentially bioactive compounds. nih.govjchemrev.com Its structure allows for strategic modifications to optimize interactions with biological targets. e3s-conferences.org

The morpholine scaffold is integral to the design of ligands aimed at specific enzymes and receptors, contributing to improved solubility, target interaction, and membrane permeability. mdpi.com Analogs of this compound have been investigated for their potential to modulate various biological targets, demonstrating the utility of this structural motif.

One area of significant interest is in the development of kinase inhibitors for cancer therapy. For instance, morpholine-substituted tetrahydroquinoline (THQ) derivatives have been designed as potent inhibitors of the mTOR enzyme, a key regulator of cell growth and proliferation. mdpi.com Computational docking and molecular dynamics simulations have shown that the morpholine moiety can form stable and strong binding interactions within the mTOR active site. mdpi.com In a specific study, compound 10e (a morpholine-substituted THQ) emerged as a highly promising candidate with exceptional activity against the A549 lung cancer cell line, surpassing the effectiveness of standard agents like Everolimus. mdpi.com

Table 1: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |

| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 |

| 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 |

| 10d | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 |

Data sourced from a study on potential mTOR inhibitors, highlighting the potent and selective activity of these compounds. mdpi.com

Furthermore, derivatives incorporating the N-methylmorpholine structure have shown promise as α-glucosidase inhibitors. This enzyme is crucial for carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes. mdpi.com A series of novel N-methylmorpholine-substituted benzimidazolium salts were synthesized and found to be potent inhibitors of α-glucosidase, with several compounds exhibiting significantly greater inhibitory activity than the standard drug, acarbose. mdpi.com Molecular docking studies revealed that the iminium nitrogen of the morpholine-containing structure could participate in key pi-cation interactions with aspartate residues in the enzyme's active site. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts

| Compound | IC50 (µM) |

|---|---|

| 5d | 15 ± 0.030 |

| 5f | 19 ± 0.060 |

| 5g | 25 ± 0.106 |

| 5h | 21 ± 0.07 |

| 5k | 26 ± 0.035 |

| Acarbose (Standard) | 58.8 ± 0.012 |

Data from a study evaluating novel α-glucosidase inhibitors, showing superior potency compared to the standard drug. mdpi.com

The morpholine ring is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that can provide ligands for more than one type of biological receptor or enzyme. nih.govnih.gov This versatility makes this compound and its parent compound, morpholine-3-carboxylic acid, excellent starting points for medicinal chemistry programs aimed at discovering new drugs. jchemrev.comchemimpex.com

The synthesis of these scaffolds is well-established, allowing for the creation of large libraries of derivatives for high-throughput screening. nih.gov For example, a novel synthetic method for (S)-3-morpholinyl carboxylic acid has been developed to address the need for this broad-spectrum organic medicine intermediate, which was previously hindered by high costs and low yields. google.com The ability to generate such chiral building blocks efficiently is crucial for developing enantiomerically pure drugs. e3s-conferences.org

The incorporation of the morpholine moiety can improve the pharmacokinetic profile of drug candidates. nih.govmdpi.com Its presence can enhance solubility and metabolic stability, which are critical properties for a successful drug. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have shown that adding functional groups like morpholine can significantly boost the potency and selectivity of therapeutic agents. mdpi.com For example, in a series of tetrahydroquinoline derivatives, the inclusion of a morpholine moiety was a key factor in achieving high anticancer activity. mdpi.com

Role in Advanced Materials Science and Polymer Architectures

The application of this compound and its analogs extends into materials science, where they serve as building blocks for functional polymers and advanced materials. The carboxylic acid group provides a reactive handle for polymerization and functionalization. nih.gov

A significant development in this area is the use of polymer-supported synthesis to create libraries of morpholine-3-carboxylic acid derivatives. nih.gov In this approach, amino acids like serine are immobilized on a solid support and chemically transformed to build the morpholine ring structure. nih.govnih.gov This solid-phase synthesis technique allows for the efficient and stereoselective production of N-acylmorpholines. nih.gov The resulting polymer-bound morpholines can be envisioned for use in applications such as catalysis or as functional elements in smart materials.

The related compound N-methylmorpholine N-oxide (NMMO) is a key solvent used in the industrial production of regenerated cellulose (B213188) fibers, such as rayon and cellophane. wikipedia.org NMMO is one of the few organic solvents capable of dissolving cellulose, a highly abundant and renewable biopolymer. researchgate.netwikipedia.org This process allows cellulose to be reshaped into fibers, films, and other materials with a wide range of applications, from textiles to medical devices. wikipedia.org While NMMO is an oxide of 4-methylmorpholine, its central role in cellulose processing highlights the importance of the N-methylmorpholine scaffold in polymer technology.

Emerging Methodologies in Chemical Biology and Proteomics Research

Morpholine-containing small molecules are emerging as valuable tools for probing complex biological processes in the fields of chemical biology and proteomics. These compounds can be designed to interact with specific proteins, allowing researchers to study their function within a cellular context.

A recent study demonstrated the use of a morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), to investigate a form of programmed cell death called ferroptosis. nih.gov The study found that MESA induces ferroptosis in tumor cells by directly binding to and targeting the protein NRF2, a key regulator of cellular antioxidant responses. nih.gov This work exemplifies how a synthetic morpholine-based compound can be used as a chemical probe to elucidate novel molecular mechanisms in cancer biology and identify new therapeutic targets. nih.gov

While direct proteomics studies utilizing this compound as a probe are not yet widely reported, the broader field relies on the analysis of how small molecules affect the protein landscape of cells. For instance, meta-analyses of proteomics data from studies on morphine dependence have led to the creation of databases that map protein expression changes caused by the drug. nih.gov This "Morphinome" database serves as a valuable resource for comparing results and identifying proteins that are consistently affected, highlighting promising candidates for further research into addiction. nih.gov This approach demonstrates a powerful methodology that could, in the future, be applied to understand the cellular targets and off-target effects of novel bioactive compounds derived from the this compound scaffold.

Future Directions and Unexplored Research Avenues

The versatility of the this compound scaffold suggests a bright future with numerous unexplored research avenues. The continuous demand for novel therapeutics is a major driver for ongoing research into morpholine derivatives, which serve as building blocks for a wide array of potential drugs, including anticancer, antifungal, and antibiotic agents. nih.gove3s-conferences.org

Future medicinal chemistry efforts will likely focus on several key areas:

Expansion of Chemical Diversity: Developing new synthetic methodologies to create more complex and diverse libraries of morpholine-3-carboxylic acid analogs. This includes exploring multicomponent reactions and stereoselective syntheses to access novel chemical space. nih.govacs.org

Targeting New Disease Pathways: Applying these libraries to a broader range of biological targets beyond the current focus on cancer and metabolic diseases. The inherent drug-like properties of the morpholine scaffold make it an attractive starting point for inhibitors of proteases, G-protein coupled receptors, and other challenging target classes. researchgate.net

Chemical Biology Probes: Designing and synthesizing derivatives of this compound that are functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups. Such probes would be invaluable tools for identifying protein targets, mapping binding sites, and visualizing biological processes in real-time. nih.gov

In materials science, the future lies in incorporating the this compound moiety into advanced polymers to create materials with tailored properties. This could include developing new biodegradable polymers, responsive hydrogels for biomedical applications, or functional surface coatings. nih.gov The use of morpholine derivatives in agrochemical discovery is also a growing field, with potential for creating new, more effective pesticides and herbicides. acs.org

Process Development and Safety Considerations in Academic and Industrial Synthesis of 4 Methylmorpholine 3 Carboxylic Acid

Hazard Assessment and Risk Mitigation in Synthetic Procedures

The synthesis of 4-Methylmorpholine-3-carboxylic acid involves the use of several hazardous materials and reaction conditions that necessitate a comprehensive hazard assessment and the implementation of stringent risk mitigation strategies. The known synthesis involves the reaction of morpholine-3-carboxylic acid with formaldehyde (B43269) in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.

Hazard Identification:

A detailed hazard assessment of the reactants, catalysts, and intermediates is crucial.

| Compound/Reagent | CAS Number | Key Hazards |

| Morpholine-3-carboxylic acid hydrochloride | 66937-99-3 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. chemicalbook.com |

| Formaldehyde | 50-00-0 | Known human carcinogen. osha.gov Highly toxic if swallowed, inhaled, or absorbed through the skin. berkeley.edu Corrosive, causing severe skin and eye burns. nj.govcdc.gov Flammable gas and combustible liquid. berkeley.edunj.gov |

| Palladium on Carbon (Pd/C) | 7440-05-3 (Pd), 7440-44-0 (C) | Flammable solid. flinnsci.com Pyrophoric, especially when dry and saturated with hydrogen, can ignite spontaneously in air. stanford.edu May cause allergic skin reactions. flinnsci.com Dust can form explosive mixtures with air. honrel.com |

| Hydrogen (H2) Gas | 1333-74-0 | Extremely flammable with a wide explosive range in air (4-76%). stanford.edu Very low ignition energy. stanford.edu Asphyxiant at high concentrations. stanford.edu |

| 4-Methylmorpholine (structurally related) | 109-02-4 | Flammable liquid. nj.gov Corrosive, causing burns. canada.ca Harmful by inhalation, skin contact, and if swallowed. scbt.com |

This table is generated based on the textual data and is interactive.

Risk Mitigation Strategies:

To address the identified hazards, a multi-faceted risk mitigation approach is essential.

Engineering Controls:

All manipulations involving formaldehyde and hydrogen gas must be conducted in a certified chemical fume hood to prevent inhalation exposure. berkeley.eduacs.org

Hydrogenation reactions should be performed behind a blast shield due to the risk of explosion. stanford.edu

Use of an inert atmosphere (e.g., argon or nitrogen) is critical when handling palladium on carbon to prevent ignition. stanford.eduhonrel.com Reaction vessels must be purged with an inert gas before the catalyst is introduced. stanford.edu

Personal Protective Equipment (PPE):

Appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times. berkeley.eduflinnsci.com

When handling formaldehyde, additional protection such as a face shield and specific respiratory protection may be required depending on the concentration and scale. cdc.gov

Procedural Safeguards:

Palladium on carbon catalyst should never be allowed to dry, especially after being used in a hydrogenation reaction, as it will be saturated with hydrogen. stanford.edustanford.edu The filter cake from the reaction workup must be kept wet. stanford.edu

Waste catalyst should be immediately submerged in a large volume of water and disposed of as hazardous waste. stanford.edu

The reaction temperature for hydrogenations should be carefully monitored, as they are often exothermic, which can lead to a dangerous increase in pressure. acs.orghelgroup.com

Before opening a reactor that has been under a hydrogen atmosphere, it is crucial to thoroughly purge the system with an inert gas to remove all residual hydrogen. stanford.edu

Scalability of Synthetic Routes for Bulk Material Production

The transition of a synthetic route from a laboratory setting to bulk material production presents a unique set of challenges. The reported synthesis of this compound is on a small laboratory scale, and scaling up requires careful consideration of several factors.

Challenges in Scaling Up N-Alkylation and Hydrogenation:

| Challenge | Description | Potential Mitigation Strategies |

| Heat and Mass Transfer | N-alkylation and hydrogenation reactions are often exothermic. acs.org In large-scale batch reactors, inefficient heat dissipation can lead to thermal runaways and the formation of byproducts. Poor mixing can result in localized "hot spots" and incomplete reactions. | Utilize continuous flow reactors which offer superior heat and mass transfer due to high surface-area-to-volume ratios. rsc.org Implement robust cooling systems and agitation in batch reactors. |

| Catalyst Handling and Separation | Handling large quantities of pyrophoric palladium on carbon poses significant safety risks. honrel.com Filtration of large volumes of catalyst can be hazardous and inefficient. | Employing fixed-bed catalytic reactors in a flow chemistry setup can minimize handling of the catalyst. Investigate alternative, less hazardous catalysts or catalytic systems. rsc.org |

| Reaction Time and Throughput | Long reaction times, as seen in the 24-hour hydrogenation step, can be a bottleneck in bulk production, reducing overall throughput. | Optimize reaction parameters such as temperature, pressure, and catalyst loading to reduce reaction time. Flow chemistry can also enable faster reaction rates. rsc.org |

| Impurity Profile | The impurity profile can change upon scale-up due to variations in reaction conditions. New impurities may form, and existing ones may increase in concentration. | Conduct thorough process development studies to understand the impact of scaling on impurity formation. Implement in-process controls to monitor the reaction progress and impurity levels. |

This table is generated based on the textual data and is interactive.

Recent advancements in the synthesis of morpholine (B109124) derivatives have demonstrated successful production on a >50 g scale, indicating that with careful process optimization, bulk production is feasible. chemrxiv.orgacs.org The use of continuous flow processes for N-alkylation has been shown to circumvent many of the heat and mass transfer limitations encountered in batch scale-up, leading to a safer process and a higher quality product. rsc.org

Green Chemistry Principles in the Synthesis of Morpholine Carboxylic Acids

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance safety. For the synthesis of this compound and related compounds, several green alternatives can be considered.

Alternative Synthetic Strategies and Reagents:

Reductants: The use of high-pressure hydrogen gas poses significant safety hazards. Alternative hydrogen sources like formic acid or ammonium (B1175870) formate (B1220265) can be used in transfer hydrogenation reactions, often under milder conditions and without the need for specialized high-pressure equipment. jocpr.com

Catalysts: While palladium on carbon is effective, research into more sustainable and less hazardous catalysts is ongoing. This includes the use of non-precious metal catalysts (e.g., nickel-based) or biocatalysts, which can offer high selectivity under mild conditions. rsc.orgjocpr.com

Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Identifying greener solvents is a key aspect of sustainable synthesis.

N-Formylmorpholine: This derivative of morpholine has been investigated as a green solvent. ajgreenchem.com It is chemically stable, non-toxic, and has favorable solubility properties. ajgreenchem.com

Water: When feasible, water is an ideal green solvent. researchgate.net

Solvent-Free Conditions: Exploring the possibility of running the reaction without a solvent can significantly reduce waste.

A recently developed green synthesis of morpholines utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which is described as a simple, high-yielding, and redox-neutral protocol. chemrxiv.orgacs.org Such innovative approaches that avoid hazardous reagents and minimize waste are at the forefront of sustainable chemical manufacturing.

Impurity Profiling and Quality Control Methodologies

Ensuring the purity of the final compound is critical, particularly for applications in pharmaceuticals and fine chemicals. A thorough impurity profile and robust quality control methods are therefore essential.

Potential Impurities:

Impurities can originate from starting materials, intermediates, byproducts, or degradation products.

| Potential Impurity Source | Example Impurities | Reason for Presence |

| Starting Materials | Formic acid | A common impurity in commercial formaldehyde solutions due to oxidation. wikipedia.org |

| Unreacted morpholine-3-carboxylic acid | Incomplete reaction. | |

| Byproducts of N-methylation | Over-methylated species (quaternary ammonium salts) | Reaction of the product with another molecule of formaldehyde. |

| N-formyl derivatives | Potential side reaction with formic acid impurity. | |

| Products of the Cannizzaro reaction (formic acid and methanol) | A disproportionation reaction of formaldehyde in the presence of a base. wikipedia.org | |

| Catalyst-related | Palladium leaching | Trace amounts of palladium may leach from the catalyst into the product. |

| Degradation Products | Decarboxylation products | Loss of the carboxylic acid group under certain conditions. |

This table is generated based on the textual data and is interactive.

Quality Control Methodologies:

A suite of analytical techniques is employed to identify and quantify impurities and to ensure the quality of the final product.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of the final compound and for quantifying known and unknown impurities. pharmaron.com Methods can be developed with UV or other detectors. A method for the analysis of morpholine by derivatization with 1-naphthylisothiocyanate followed by HPLC has been reported. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities. For non-volatile compounds like morpholine carboxylic acids, derivatization may be necessary to increase volatility. A derivatization method for morpholine using sodium nitrite (B80452) to form the more volatile N-nitrosomorpholine for GC-MS analysis has been developed. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and characterizing impurities. pharmaron.com

Mass Spectrometry (MS): LC-MS is a powerful tool for detecting and identifying impurities by providing molecular weight information. pharmaron.com

Other Techniques:

Elemental Analysis: Can be used to determine the elemental composition of the final product.

Trace Metal Analysis (e.g., ICP-MS): Important for quantifying residual palladium from the catalyst. pharmaron.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted morpholine precursors with carboxylic acid derivatives. For example, analogous compounds like 4-ethylmorpholine-3-carboxylic acid hydrochloride (CAS 1427378-51-5) are synthesized via cyclization of amino alcohols followed by carboxylation . Optimization parameters include catalyst selection (e.g., palladium or copper for cross-coupling reactions), solvent choice (DMF or toluene for high-temperature stability), and pH control to avoid side reactions. Purity is enhanced via recrystallization or silica gel chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/UHPLC : Employ C18 columns (e.g., Ascentis® Express) with UV detection at 254 nm to assess purity (>97% as per industry standards) .

- NMR Spectroscopy : Confirm the morpholine ring structure via characteristic proton signals (e.g., δ 3.5–4.0 ppm for N-CH2 groups) and carboxylic acid protons (δ 10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₇H₁₁NO₃ for the free acid) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as morpholine derivatives may exhibit acute toxicity .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to map electron density on the morpholine nitrogen and carboxyl group, predicting sites for alkylation or acylation.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics and transition states .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from LC-MS monitoring) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodology :

- Variable Temperature NMR : Assess dynamic processes (e.g., ring inversion in morpholine) by acquiring spectra at 25°C and −40°C to observe coalescence of split peaks .

- Isotopic Labeling : Introduce deuterium at the methyl group to simplify splitting patterns and confirm assignments .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., as done for 3-methyl-4-oxo-2-phenylchromene derivatives) .

Q. What strategies can mitigate racemization during the synthesis of enantiopure this compound?

- Methodology :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the morpholine ring .

- Low-Temperature Reactions : Conduct carboxylation steps below 0°C to minimize thermal racemization .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to separate enantiomers and quantify enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。